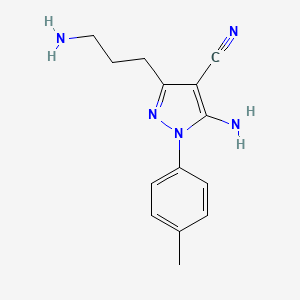

5-(3-Aminopropyl)-3-imino-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3-Aminopropyl)-3-imino-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes an aminopropyl group, an imino group, a methylphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminopropyl)-3-imino-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method includes the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with acrylonitrile in the presence of a base, such as sodium ethoxide, to yield the desired pyrazole derivative. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity. Additionally, solvent selection and purification techniques, such as recrystallization and chromatography, are crucial to obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminopropyl)-3-imino-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aminopropyl or imino groups, leading to the formation of substituted pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Corresponding oxides and hydroxyl derivatives.

Reduction: Amine derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5-(3-Aminopropyl)-3-imino-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Aminopropyl)-3-imino-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Pyrazole: A simpler analog with a basic pyrazole ring structure.

4-Methylphenylhydrazine: Shares the methylphenyl group but lacks the pyrazole ring.

Aminopropyl derivatives: Compounds with similar aminopropyl groups but different core structures.

Uniqueness

5-(3-Aminopropyl)-3-imino-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Biological Activity

5-(3-Aminopropyl)-3-imino-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile, identified by its CAS number 1708997-43-6, is a pyrazole derivative recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuroprotection.

Chemical Structure

The chemical structure of the compound is characterized by the following formula:

- Molecular Formula : C₁₄H₁₇N₅

- Structural Features : The compound contains a pyrazole ring substituted with an imino group and a 4-methylphenyl moiety, contributing to its biological activity.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit tubulin polymerization, which is a crucial mechanism in cancer cell proliferation. The compound's IC₅₀ values range from 0.08 to 12.07 µM against various cancer cell lines, indicating significant potency .

Mechanism of Action :

- Tubulin Binding : Docking studies suggest that the compound binds effectively to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

2. Anti-inflammatory Effects

In addition to its anticancer properties, this pyrazole derivative exhibits anti-inflammatory effects. Studies indicate that it reduces pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models of inflammation .

Research Findings :

- In experiments involving LPS-induced inflammation in BV-2 cells, the compound demonstrated a reduction in microglial activation and astrocyte proliferation .

3. Neuroprotective Activity

The compound has also been investigated for its neuroprotective effects against oxidative stress-induced neurotoxicity. It has shown efficacy in reducing glutamate-induced cytotoxicity in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Summary of Biological Activities

| Activity Type | IC₅₀ Values | Mechanism/Notes |

|---|---|---|

| Anticancer | 0.08 - 12.07 µM | Inhibits tubulin polymerization; binds colchicine site |

| Anti-inflammatory | Not specified | Reduces TNF-α and IL-6 levels; effective in LPS-induced models |

| Neuroprotective | Not specified | Protects against glutamate-induced cytotoxicity |

Case Study 1: Anticancer Activity

In a study evaluating various aminopyrazole derivatives, the compound was found to be one of the most promising candidates, demonstrating significant antiproliferative activity against multiple tumor cell lines. The study utilized MTT assays to quantify cell viability post-treatment, revealing that the compound's structural modifications enhanced its activity compared to other derivatives .

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on understanding the anti-inflammatory mechanisms of this compound. It was tested in mouse models for carrageenan-induced edema and showed comparable results to standard anti-inflammatory drugs like indomethacin. The findings suggest that this compound could serve as a lead for developing new anti-inflammatory agents .

Properties

Molecular Formula |

C14H17N5 |

|---|---|

Molecular Weight |

255.32 g/mol |

IUPAC Name |

5-amino-3-(3-aminopropyl)-1-(4-methylphenyl)pyrazole-4-carbonitrile |

InChI |

InChI=1S/C14H17N5/c1-10-4-6-11(7-5-10)19-14(17)12(9-16)13(18-19)3-2-8-15/h4-7H,2-3,8,15,17H2,1H3 |

InChI Key |

HPRVIGAGNKYMLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C(=N2)CCCN)C#N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.